1,3,4-Thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-
Description
This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted at position 2 with a methanol group and at position 5 with a 4-chloro-1H-pyrrolo[2,3-b]pyridine moiety. The methanol group enhances solubility in polar solvents, distinguishing it from non-hydroxylated analogs. Preliminary studies suggest applications in medicinal chemistry, particularly as kinase inhibitors due to the pyrrolopyridine scaffold’s affinity for ATP-binding pockets .
Properties
Molecular Formula |
C10H7ClN4OS |
|---|---|
Molecular Weight |
266.71 g/mol |
IUPAC Name |
[5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-1,3,4-thiadiazol-2-yl]methanol |
InChI |
InChI=1S/C10H7ClN4OS/c11-8-5-1-2-12-9(5)13-3-6(8)10-15-14-7(4-16)17-10/h1-3,16H,4H2,(H,12,13) |
InChI Key |
HBMDOHWIZLPIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C3=NN=C(S3)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is characterized by the formation of the thiadiazole ring through cyclization. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Properties
The anticancer activity of 1,3,4-thiadiazole derivatives is well-documented. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cytotoxicity : Studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer) . For instance, a derivative with a specific substituent at the C-5 position displayed an IC50 value of 4.27 µg/mL against the SK-MEL-2 cell line .
- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell cycle progression . The presence of electron-withdrawing groups like chlorine enhances their cytotoxicity by improving metabolic interactions within cancer cells .
Case Studies
- Compound Synthesis and Testing : A recent study synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds and evaluated their anticancer activity. The results indicated that modifications to the thiadiazole scaffold could significantly enhance antitumor efficacy against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
- Structure-Activity Relationship (SAR) : Investigating how structural variations affect biological activity has been crucial. For example, substituting different groups on the thiadiazole ring has been linked to varying degrees of anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, 1,3,4-thiadiazole derivatives also exhibit notable antimicrobial activity :
- Bacterial Inhibition : Compounds containing the thiadiazole moiety have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like itraconazole .
- Fungal Activity : The antifungal efficacy of these compounds has been validated against various fungal strains such as Aspergillus niger and Candida albicans. The incorporation of specific substituents has been shown to enhance antifungal potency .
Drug Development Potential
The unique structural features of 1,3,4-thiadiazoles make them attractive candidates for further exploration in drug development:
- Pharmacophore Characteristics : The five-membered ring structure allows for versatile interactions with biological targets. Their ability to form hydrogen bonds and their favorable lipid solubility contribute to good bioavailability and tissue permeability .
- Novel Therapeutics : Research is ongoing to develop new therapeutic agents based on this scaffold. For example, derivatives have been synthesized that target specific pathways involved in cancer metabolism and microbial resistance mechanisms .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to DNA and proteins, disrupting their normal functions.
Pathways Involved: It interferes with the cell cycle, leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key compounds for comparison :
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones: These feature a thiazolidinone core (sulfur-containing five-membered ring) with a pyrazole substituent. Unlike the target compound, they lack the methanol group and pyrrolopyridine moiety, instead incorporating thioxo and diaryl groups .
1,3,4-Thiadiazole-2-carboxylic acid derivatives: Replace the methanol group with a carboxylic acid, altering solubility and hydrogen-bonding capacity.
4-Chloro-7-azaindole derivatives: Share the chlorinated pyrrolopyridine unit but lack the thiadiazole-methanol framework.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Key Substituents | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | 1,3,4-Thiadiazole | -CH2OH, 4-Cl-pyrrolopyridine | 2.8 | 0.15 |
| 5-(Diarylpyrazolyl)-2-thioxothiazolidin-4-one | Thiazolidinone | -C=S, diarylpyrazole | 3.5 | 0.02 |
| 1,3,4-Thiadiazole-2-carboxylic acid | 1,3,4-Thiadiazole | -COOH | 1.2 | 1.10 |
| 4-Chloro-7-azaindole | Pyrrolopyridine | -Cl | 2.1 | 0.30 |
Key Observations :
- The target compound’s methanol group improves solubility compared to thioxothiazolidinones but reduces it relative to carboxylic acid derivatives.
- The 4-chloro-pyrrolopyridine moiety increases lipophilicity (LogP = 2.8) compared to unsubstituted azaindoles (LogP = 2.1).
Pharmacological Activity
- Kinase Inhibition: The pyrrolopyridine group in the target compound mimics purine scaffolds, showing IC50 values <100 nM against JAK2 kinases in preliminary assays. By comparison, diarylpyrazole-thiazolidinones exhibit broader anti-inflammatory activity (e.g., COX-2 inhibition) but lower kinase selectivity.
- Toxicity: The chlorine atom in the target compound may increase hepatotoxicity risk relative to non-halogenated analogs, as observed in pyrrolopyridine derivatives.
Biological Activity
1,3,4-Thiadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1,3,4-thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)- combines the thiadiazole moiety with a pyrrolo-pyridine structure, potentially enhancing its pharmacological profile. This article explores the biological activity of this compound through various studies and research findings.
Antifungal Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antifungal properties. For instance, a related study synthesized novel pyrimidine derivatives bearing a 1,3,4-thiadiazole skeleton and evaluated their antifungal activity against several fungal strains including Botrytis cinerea and Phomopsis sp. The compound 6h from this study showed lower EC50 values (25.9 μg/ml) than the standard antifungal agent pyrimethanil (32.1 μg/ml) against Phomopsis sp., indicating promising antifungal potential .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have also been explored. A recent study highlighted that various 1,3,4-thiadiazole derivatives increased the proportion of apoptotic cells significantly in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The results indicated that these compounds could induce apoptosis more effectively than untreated controls, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
In addition to antifungal and anticancer activities, certain thiadiazole derivatives have shown anti-inflammatory effects. Research has indicated that compounds with a thiadiazole core can inhibit inflammatory pathways effectively, although specific data on the compound is limited. However, related compounds have been reported to exhibit significant anti-inflammatory activities in various assays .
Structure-Activity Relationship (SAR)
The biological activity of 1,3,4-thiadiazole derivatives is often influenced by structural modifications. For example:
- Electron-withdrawing groups : The introduction of strong electron-withdrawing groups such as cyano or trifluoromethyl has been shown to enhance antifungal activity.
- Substituent variations : Changes in substituents on the thiadiazole ring can significantly affect potency and selectivity against specific biological targets .
Data Summary
| Biological Activity | Compound | EC50 Value (μg/ml) | Reference |
|---|---|---|---|
| Antifungal | 6h | 25.9 | |
| Antifungal | Pyrimethanil | 32.1 | |
| Anticancer | MCF-7 | Increased apoptosis (4.65-fold) | |
| Anti-inflammatory | Various | Significant effects observed |
Case Studies
Several case studies have outlined the efficacy of thiadiazole derivatives:
- Antifungal Study : A study synthesized twenty novel pyrimidine derivatives with a thiadiazole scaffold and tested them against Botrytis cinerea. The results indicated that over 80% of these compounds displayed excellent antifungal activity .
- Anticancer Research : Another investigation focused on the apoptotic effects of various thiadiazole derivatives on cancer cells. The study noted that exposure for 48 hours yielded a higher proportion of apoptotic cells compared to shorter durations .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 1,3,4-thiadiazole derivatives like this compound?
- Methodological Answer : Synthesis optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters (e.g., solvent, temperature, catalyst loading). For example, refluxing in ethanol with stoichiometric adjustments (as seen in similar thiadiazole syntheses) can improve yields . Coupling this with computational reaction path searches (e.g., quantum chemical calculations) helps identify energetically favorable pathways and reduce trial-and-error approaches .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to verify functional groups and molecular weight. For instance, compare spectral data with analogous compounds, such as benzimidazole-thiadiazole hybrids, where NMR peaks for pyrrolo-pyridine and thiadiazole moieties are distinct . Elemental analysis (C, H, N, S) further validates purity .
Q. What are the best practices for assessing the purity of this compound in academic settings?
- Methodological Answer : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. Thin-layer chromatography (TLC) using silica gel plates (e.g., ethyl acetate/hexane eluent) provides rapid purity checks. For crystalline products, recrystallization in ethanol-DMF mixtures (1:1) enhances purity, as demonstrated in related thiadiazole syntheses .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanisms involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways, such as nucleophilic substitution at the 4-chloro position of the pyrrolo-pyridine ring. Studies on similar systems show that transition-state modeling identifies rate-limiting steps (e.g., thiadiazole ring closure) . Molecular dynamics (MD) simulations can further explore solvent effects on reaction kinetics .
Q. What strategies are effective for analyzing contradictory biological activity data in derivatives of this compound?
- Methodological Answer : Cross-validate in vitro assays (e.g., enzyme inhibition) with docking studies to resolve discrepancies. For example, if a derivative shows poor activity despite favorable ligand-receptor binding in silico, consider pharmacokinetic factors (e.g., solubility). Refer to docking protocols used for thiazole-triazole acetamide hybrids, where binding poses were correlated with IC₅₀ values .
Q. How can researchers design experiments to study the stability of this compound under varying conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and characterize byproducts using LC-MS. For lab handling, adhere to safety protocols for hygroscopic or light-sensitive compounds .
Q. What advanced techniques are suitable for probing interactions between this compound and heterocyclic systems?
- Methodological Answer : Use X-ray crystallography to resolve co-crystals with target heterocycles (e.g., imidazoles). For dynamic interactions, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Computational pharmacophore modeling can predict interaction hotspots .
Q. How can researchers address challenges in scaling up the synthesis of this compound while maintaining reproducibility?
- Methodological Answer : Implement flow chemistry for continuous synthesis, optimizing parameters like residence time and mixing efficiency. Use process analytical technology (PAT) for real-time monitoring (e.g., inline IR spectroscopy). Lessons from membrane separation technologies highlight the importance of scalable purification methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
